2,4-Dichlorobenzoyl chloride
Overview
Description
2,4-Dichlorobenzoyl chloride is a chemical compound used in various chemical syntheses. Its structure and properties are of significant interest in the field of chemistry.
Synthesis Analysis
- Dichlorobenzamide derivatives, including structures similar to 2,4-Dichlorobenzoyl chloride, can be synthesized from reactions with arylamine compounds. These compounds are further characterized by spectroscopic methods (Zhang et al., 2020).
Molecular Structure Analysis
- The molecular structure of compounds similar to 2,4-Dichlorobenzoyl chloride has been studied using X-ray diffraction methods. For instance, the molecular structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined, providing insights into the planarity and bond angles relevant to dichlorobenzoyl chlorides (Tarighi et al., 2009).
Chemical Reactions and Properties
- Dichlorobenzoyl chlorides undergo various chemical reactions, forming different compounds. For example, they can react with pyridine 1-oxide in a two-phase medium, undergoing substitution reactions (Chang & Jwo, 2000).
- They are also involved in the synthesis of complex organic structures, demonstrating their reactivity and utility in organic synthesis (Liu & Chen, 2018).
Physical Properties Analysis
- Physical properties such as crystal structure and morphology are crucial in understanding these compounds. The crystal structure of similar compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveals details about their physical state and intermolecular interactions (Tarighi et al., 2009).
Chemical Properties Analysis
- The chemical properties of dichlorobenzoyl chlorides are characterized by their reactivity with various organic substrates. They participate in diverse organic reactions, indicating their versatility and importance in organic chemistry (Zhang et al., 2020).
Scientific Research Applications
Catalysis in Pharmaceutical and Nutraceutical Synthesis : Chang and Jwo (2000) explored the use of pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides, demonstrating potential for efficient pharmaceutical and nutraceutical synthesis in a two-phase H2O/CH2Cl2 medium (Chang & Jwo, 2000).
Synthesis of Phenylacetic Acid Derivatives : Li et al. (2019) presented a novel method for synthesizing 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride, offering a new approach for preparing phenylacetic acid derivatives (Li, Zhang, Liu, & Liu, 2019).
Study of Solvolysis Reactions : Park and Kevill (2012) investigated the ortho effect in the solvolyses of 2,6-difluorobenzoyl chloride, providing insights into the reaction dynamics in different solvents (Park & Kevill, 2012).
Catalysis in Lamotrigine Synthesis : Leitch et al. (2017) evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, applicable in the synthesis of the pharmaceutical Lamotrigine (Leitch, John, Slavin, & Searle, 2017).
Antioxidant and Cytotoxic Properties : Gunasekaran et al. (2017) synthesized compounds showing significant antioxidant properties and cytotoxic potential against cancer cells, utilizing 2,4-dichloro-N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives (Gunasekaran, Vadivel, Halcovitch, & Tiekink, 2017).
Quantification in Pharmaceutical Analysis : Fu et al. (2014) developed a method to quantify genotoxic 2,5-dichlorobenzoyl chloride in the drug substance MLN9708, highlighting its importance in pharmaceutical quality control (Fu, Lu, Hewitt, & Wang, 2014).
Influence on Solvolysis Reactions : Another study by Park and Kevill (2012) emphasized the ortho-effect of substituents in moderating the reactivity of dichlorobenzoyl chlorides in solvolyses, contributing to understanding solvent effects in these reactions (Park & Kevill, 2012).
Chlorination Reactions in Organic Chemistry : Singh and Kale (1999) investigated the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts, a reaction relevant to organic synthesis and industrial applications (Singh & Kale, 1999).
Synthesis and Crystal Structure Analysis : Zhang et al. (2020) synthesized dichlorobenzamide derivatives and analyzed their crystal structures, adding to the understanding of molecular configurations in organic chemistry (Zhang, Li, Wang, Jia, & Zhang, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCVKWBUWKBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052603 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19467 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,4-Dichlorobenzoyl chloride | |
CAS RN |
89-75-8 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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